(1-Methyl-1H-pyrrol-2-yl)methanol
Overview
Description
(1-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic organic compound with the molecular formula C₆H₉NO It is a derivative of pyrrole, featuring a hydroxymethyl group attached to the second carbon of the pyrrole ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methyl-1H-pyrrol-2-yl)methanol can be synthesized through the reduction of 1-methylpyrrol-2-carboxaldehyde. The reaction involves the use of lithium aluminum hydride (LiAlH₄) as a reducing agent in tetrahydrofuran (THF) as the solvent. The reaction is carried out under a nitrogen atmosphere at 0°C. After the exothermic reaction subsides, the mixture is quenched with water, dried over magnesium sulfate, filtered, and concentrated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 1-Methylpyrrole-2-carboxaldehyde or 1-Methylpyrrole-2-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Ethers or esters with different alkyl or acyl groups.
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pyrrole ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrrole-2-carboxaldehyde
- 1-Methylpyrrole-2-carboxylic acid
- 2-Hydroxymethyl-1-methylpyrrole
Uniqueness
(1-Methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and a methyl group on the pyrrole ring allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUSWOZYFZTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200180 | |
Record name | 2-Pyrrolemethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52160-51-7 | |
Record name | 1-Methyl-1H-pyrrole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52160-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolemethanol, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolemethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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